5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
The compound “5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . It also contains a carboxylic acid group and a 3,5-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,5-difluorophenylboronic acid have been synthesized using Suzuki coupling reactions .
Scientific Research Applications
Chemical Synthesis and Transformations
Heterocyclic Rearrangement : A study by Potkin et al. (2012) details the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles, demonstrating the versatility in the synthesis of oxadiazole derivatives (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis of Derivatives : Santilli and Morris (1979) synthesized various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, highlighting the methodological advancements in synthesizing oxadiazole derivatives (Santilli & Morris, 1979).
Application in Material Science
Supramolecular Chemistry : Reichert et al. (2001) explored the use of 1,2,4-oxadiazol-5-ones in supramolecular complexes, indicating potential applications in materials science (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Fluorinated Polymer Degradation : Research by Raynel et al. (2017) on the chemical degradation of poly(2,5-(4,4’-(hexafluoropropylidene)diphenyl)-1,3,4-oxadiazole) in acidic media contributes to understanding the stability and degradation of fluorinated polymers containing oxadiazole units (Raynel, Marques, İnan, & Saleem, 2017).
Photochemical Synthesis
- Photochemical Methodologies : Buscemi et al. (2001) reported a photochemical synthesis method for 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, revealing advanced techniques in synthesizing fluorinated oxadiazole compounds (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Biological and Medicinal Research
- Synthesis for Biological Activity : Rao et al. (2019) synthesized novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid and evaluated their biological activity, suggesting potential medicinal applications of oxadiazole derivatives (Rao, Viveka, Raju, & Chary, 2019).
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVZQFUDJYAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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